molecular formula C14H9Cl2NO4S B2760904 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid CAS No. 860609-41-2

5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid

Cat. No.: B2760904
CAS No.: 860609-41-2
M. Wt: 358.19
InChI Key: PBEJINTUYFKSBG-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid is a chemical compound with the CAS Number: 860609-41-2 . Its linear formula is C14H9Cl2NO4S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9Cl2NO4S/c15-7-2-1-6(3-8(7)16)12-11(14(20)21)10(13(18)19)9-4-22-5-17(9)12/h1-3H,4-5H2,(H,18,19)(H,20,21) . This indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 358.2 . It is a solid substance .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The compound 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid is a heterocyclic compound that falls within a broader class of chemicals involved in the synthesis of complex molecules. These molecules often serve as key intermediates in the development of pharmaceuticals, materials science, and organic chemistry research. The reactions and synthesis involving similar compounds highlight the importance of these heterocyclic structures in creating new chemical entities with potential biological or material properties. For example, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrates the utility of similar compounds in generating antimicrobial agents (Sah et al., 2014).

Antineoplastic and Antileukemic Activity

Compounds related to this compound have been studied for their potential antineoplastic and antileukemic activities. The research into similar structures has yielded promising results in the development of anticancer drugs. The synthesis and evaluation of antileukemic activity of derivatives of pyrrolizine and pyrrolo[1,2-c]thiazole have shown good antileukemic activity, comparable with known anticancer agents (Ladurée et al., 1989).

Antimicrobial Agents

The utility of compounds structurally related to this compound extends to the synthesis of antimicrobial agents. The generation of new antimicrobial compounds is crucial in the fight against drug-resistant bacteria and fungi. Studies involving similar chemical structures have led to the development of novel agents with potential application in combating microbial infections (Ali et al., 2002).

Molecular Structure and Theoretical Studies

The detailed analysis of the molecular structure and theoretical studies of compounds like this compound provide insights into their chemical behavior, electronic properties, and potential applications. For instance, the comparison between observed and DFT calculations on the structure of similar compounds has been instrumental in understanding their electronic properties and potential applications in materials science and as non-linear optical materials (Kerru et al., 2019).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4S/c15-7-2-1-6(3-8(7)16)12-11(14(20)21)10(13(18)19)9-4-22-5-17(9)12/h1-3H,4-5H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJINTUYFKSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(N2CS1)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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